molecular formula C8H9ClN4O B1467061 4-(2-Chloropyrimidin-4-yl)piperazin-2-one CAS No. 749900-83-2

4-(2-Chloropyrimidin-4-yl)piperazin-2-one

Cat. No. B1467061
CAS RN: 749900-83-2
M. Wt: 212.63 g/mol
InChI Key: AKHMJHDMURHEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Chloropyrimidin-4-yl)piperazin-2-one” is a chemical compound with the molecular formula C8H9ClN4O and a molecular weight of 212.63626 . It is a versatile compound used in scientific research, particularly in drug discovery, medicinal chemistry, and bioactive compound synthesis.


Molecular Structure Analysis

The molecular structure of “4-(2-Chloropyrimidin-4-yl)piperazin-2-one” is complex, contributing to its diverse applications in scientific research. The compound’s molecular formula is C8H9ClN4O .

Scientific Research Applications

Hybrid Synthesis Approaches

The hybrid flow and microwave synthesis approach has been utilized to prepare analogs involving 4-(2-chloropyrimidin-4-yl)piperazin-2-one structures, demonstrating enhanced yields, reduced synthetic steps, and improved atom economy. This methodology highlights the compound's potential in the streamlined synthesis of protein kinase inhibitors, showing its utility in medicinal chemistry for targeted drug design (C. Russell et al., 2015).

Antimicrobial Activity

New dithiocarbamate derivatives containing the 4-(pyrimidin-2-yl)piperazin moiety have shown significant antimicrobial activities. This underlines the chemical's role in developing potential antimicrobial agents, with specific compounds displaying high efficacy against various microorganisms (L. Yurttaş et al., 2016).

Monoamine Oxidase Inhibitors

Derivatives of 4-(2-chloropyrimidin-4-yl)piperazin-2-one have been identified as selective monoamine oxidase (MAO)-A inhibitors. These findings suggest potential therapeutic applications for mood disorders, highlighting the compound's importance in neuroscience research (B. Kaya et al., 2017).

Anticancer Properties

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have exhibited notable antiproliferative activities against human cancer cell lines. This research outlines the potential of these derivatives in oncology, especially as anticancer agents (L. Mallesha et al., 2012).

Tyrosine Kinase Inhibition

Research involving 5-(4-Methyl-piperazin-1-yl)-pent-2-ynoic acid [4-(3-chloro-4-fluoro-phenylamino)-pyrido[3,4-d]pyrimidin-6-yl]-amide (PD0205520), a derivative incorporating the 4-(2-chloropyrimidin-4-yl)piperazin moiety, has demonstrated its potential as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), offering insights into its application in cancer treatment (Yinsheng Zhang et al., 2005).

properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c9-8-11-2-1-6(12-8)13-4-3-10-7(14)5-13/h1-2H,3-5H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHMJHDMURHEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropyrimidin-4-yl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloropyrimidin-4-yl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-(2-Chloropyrimidin-4-yl)piperazin-2-one
Reactant of Route 3
4-(2-Chloropyrimidin-4-yl)piperazin-2-one
Reactant of Route 4
4-(2-Chloropyrimidin-4-yl)piperazin-2-one
Reactant of Route 5
4-(2-Chloropyrimidin-4-yl)piperazin-2-one
Reactant of Route 6
4-(2-Chloropyrimidin-4-yl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.